N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring attached to a pyrimidine core, which is further connected to a phenylmethanesulfonamide group. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholinopyrimidine with a suitable sulfonamide precursor under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Known for its calcium channel blocking activity.
Uniqueness
N-((4-morpholinopyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide stands out due to its unique combination of a morpholine ring, pyrimidine core, and phenylmethanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-17-7-6-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRASTXVDSAOGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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